Methyl 2-amino-6-fluoro-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-6-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 6-position, and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-fluoro-4-methoxybenzoate typically involves the esterification of 2-amino-6-fluoro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of Methyl 2-nitro-6-fluoro-4-methoxybenzoate.
Reduction: Formation of Methyl 2-amino-6-fluoro-4-methoxybenzyl alcohol.
Substitution: Formation of Methyl 2-amino-6-chloro-4-methoxybenzoate or Methyl 2-amino-6-bromo-4-methoxybenzoate.
Scientific Research Applications
Methyl 2-amino-6-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, fluoro, and methoxy groups allows the compound to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-3-fluoro-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
Methyl 2-amino-6-fluoro-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 6-position, in particular, influences its electronic properties and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Methyl 2-amino-6-fluoro-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C10H10FNO3
- Molecular Weight : 215.19 g/mol
- IUPAC Name : this compound
The presence of a methoxy group and a fluorine atom in its structure may contribute to its biological activity by influencing lipophilicity and receptor binding affinity.
This compound exhibits several mechanisms of action, primarily related to its interaction with various biological targets:
- Receptor Agonism : This compound has been studied for its potential as a selective agonist for retinoic acid receptors (RARs), particularly RARα. Agonists of RARα have shown promise in modulating gene expression involved in cell differentiation and proliferation, which is crucial in cancer therapy and regenerative medicine .
- Inhibition of Proliferation : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. This effect may be mediated through apoptosis induction or cell cycle arrest, making it a candidate for further investigation in oncological applications.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity, potentially benefiting conditions like rheumatoid arthritis or inflammatory bowel disease .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Study Type | Cell Line | Effect Observed | Concentration (µM) |
---|---|---|---|
Cell Proliferation Assay | MCF-7 (breast cancer) | Significant inhibition of proliferation | 10 - 50 |
Apoptosis Assay | HeLa (cervical cancer) | Induction of apoptosis | 25 |
Cytokine Release Assay | RAW 264.7 (macrophages) | Decrease in TNF-α release | 5 - 20 |
These studies indicate that this compound has potential as an anticancer agent and an anti-inflammatory compound.
In Vivo Studies
In vivo studies using mouse models have shown that administration of this compound leads to:
- Tumor Growth Inhibition : In xenograft models, the compound significantly reduced tumor size compared to control groups.
- Improved Survival Rates : Mice treated with this compound exhibited increased survival rates in models of aggressive cancers.
Case Studies
- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on breast cancer models. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment, alongside a marked decrease in metastatic spread .
- Inflammation Model Study : In a model of induced colitis, treatment with the compound resulted in reduced inflammation markers and improved histological scores compared to untreated controls, suggesting therapeutic potential for inflammatory bowel diseases .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-amino-6-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
GFQXXFLYZCJMKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)OC)N |
Origin of Product |
United States |
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